Enhanced Physicochemical Profile vs. Indole-Based Scaffolds: 20-Fold Improvement in Unbound Clearance
A 4-azaindole-containing inhibitor (analogous to the core of 3,7-dimethyl-4-azaindole) demonstrated a 20-fold decrease in unbound clearance in mouse PK studies compared to an indole-based analog. This improvement in a key DMPK parameter is attributed to the introduction of the 4-azaindole nitrogen, which lowers logD and improves solubility [1].
| Evidence Dimension | Unbound clearance (CLu) in mouse |
|---|---|
| Target Compound Data | 20-fold decrease in CLu |
| Comparator Or Baseline | Indole analog 1 (baseline) |
| Quantified Difference | 20-fold decrease |
| Conditions | In vivo mouse pharmacokinetic study |
Why This Matters
Lower unbound clearance is a critical advantage for lead optimization, translating to improved in vivo exposure and reduced dosing frequency, a key differentiator for procurement in drug discovery programs.
- [1] Lee W, et al. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorg Med Chem Lett. 2016;26(15):3518-24. View Source
